molecular formula C15H14N2O5S B12495310 N-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylbenzenesulfonamide

Cat. No.: B12495310
M. Wt: 334.3 g/mol
InChI Key: DFGHLSCNODTJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzenesulfonyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzodioxole ring and a methylbenzenesulfonyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Sulfonylation: The benzodioxole intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated benzodioxole with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzenesulfonyl)urea may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Sulfides or thiol derivatives.

    Substitution: Urea derivatives with different substituents replacing the sulfonyl group.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzenesulfonyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfonyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)urea: Similar structure but lacks the sulfonyl group.

    3-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)urea: Similar structure with a chlorine substituent instead of a methyl group.

    3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxybenzenesulfonyl)urea: Similar structure with a methoxy substituent instead of a methyl group.

Uniqueness

The presence of the 4-methylbenzenesulfonyl group in 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylbenzenesulfonyl)urea imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H14N2O5S/c1-10-2-5-12(6-3-10)23(19,20)17-15(18)16-11-4-7-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H2,16,17,18)

InChI Key

DFGHLSCNODTJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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